
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C11H14N6OS and its molecular weight is 278.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
A study focused on a novel bioactive heterocycle, similar in structural complexity to the compound , explored its antiproliferative activity. The compound was characterized through various methods, including X-ray diffraction, highlighting its potential in drug design due to its stable molecular structure and intermolecular interactions (Prasad et al., 2018).
Antimicrobial Activity
Research on new pyridine derivatives incorporating triazole and thiadiazole moieties demonstrated variable and modest antimicrobial activity against bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Activities
The synthesis of N-substituted pyrrolidine derivatives bearing a 1,2,4-triazole ring was investigated, showcasing the significant biological activities of these scaffolds, which include applications in clinical drugs such as antivirals and anticancer agents (Prasad et al., 2021).
Molecular Interaction Studies
A detailed molecular interaction study of a compound with a similar structural framework indicated its potent and selective antagonist activity for specific receptors, which could inform the development of targeted therapies (Shim et al., 2002).
Wirkmechanismus
Target of action
Compounds with a 1,2,3-triazole moiety have been found to inhibit Heat shock protein 90 (HSP90), a promising anticancer drug target . .
Mode of action
The interaction of these compounds with HSP90 often involves hydrogen bond and hydrophobic interactions . Again, this is a general observation and the specific interactions of your compound may vary.
Biochemical pathways
HSP90 is involved in the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . Inhibition of HSP90 can lead to degradation of client proteins by the ubiquitin–proteasome pathway .
Pharmacokinetics
In silico studies of similar compounds have suggested that they possess drug-like properties .
Result of action
The inhibition of HSP90 can lead to anti-proliferative activities, particularly in certain cancer cell lines . This is a general observation and the specific effects of your compound may vary.
Eigenschaften
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6OS/c1-8-10(19-15-13-8)11(18)16-5-2-9(3-6-16)17-7-4-12-14-17/h4,7,9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKDHXYMHDHZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-bromobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2713592.png)
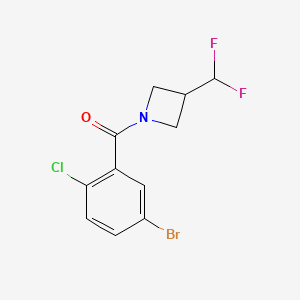

![1-(3-hydroxypropyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2713600.png)
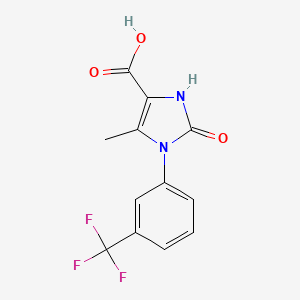
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713602.png)
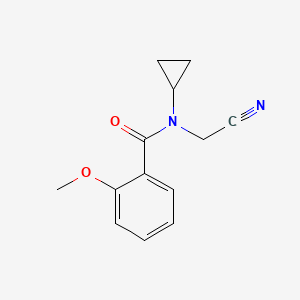
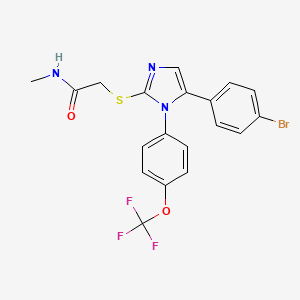
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713608.png)
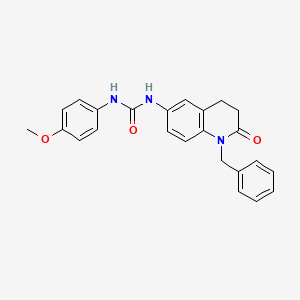
![8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2713610.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide](/img/structure/B2713612.png)
![6-[5-(4-Oxopyrido[1,2-a]pyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2713613.png)
